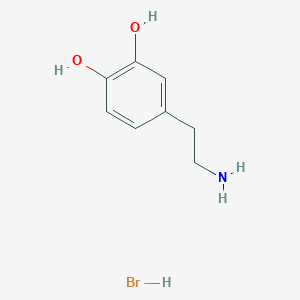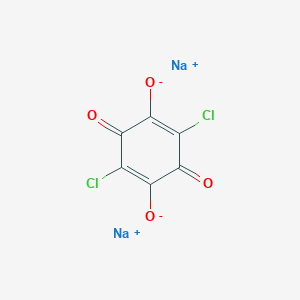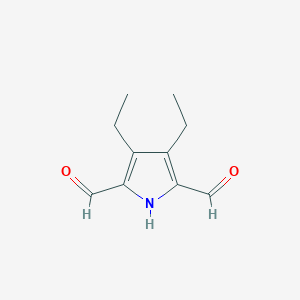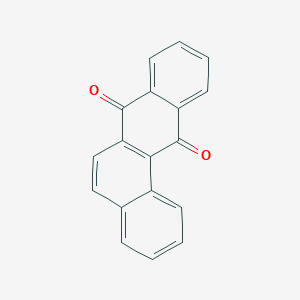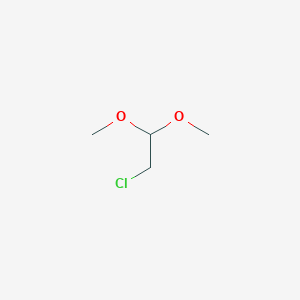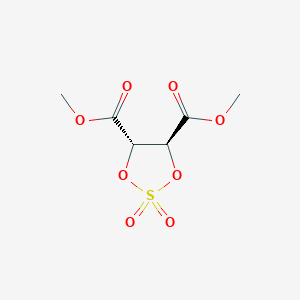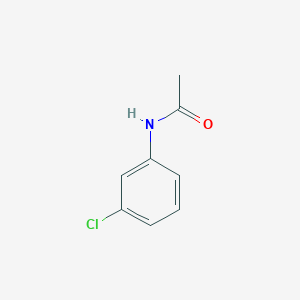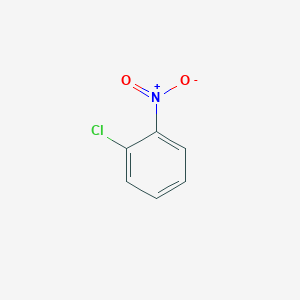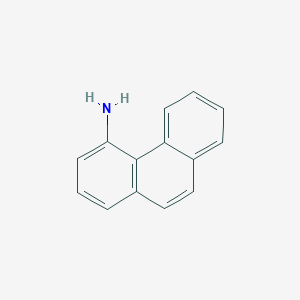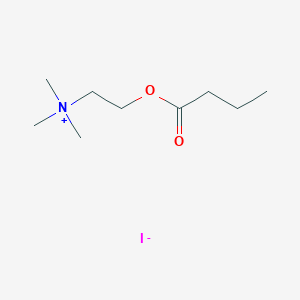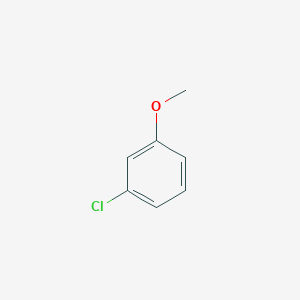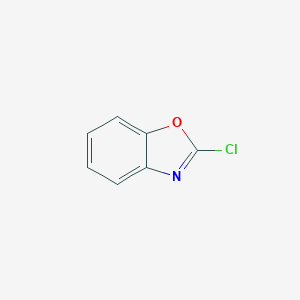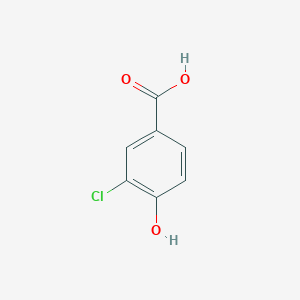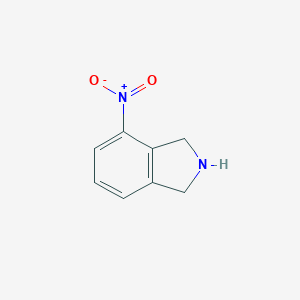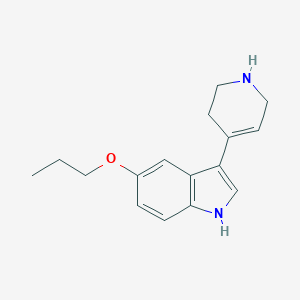
3-(1,2,5,6-Tetrahydro-4-pyridyl)-5-n-propoxyindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,2,5,6-Tetrahydro-4-pyridyl)-5-n-propoxyindole, also known as 4-HO-MPMI, is a chemical compound that belongs to the indole family. It is a research chemical that has been studied for its potential therapeutic effects in the treatment of various medical conditions.
作用机制
The exact mechanism of action of 3-(1,2,5,6-Tetrahydro-4-pyridyl)-5-n-propoxyindole is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It may also interact with other neurotransmitter systems such as dopamine and norepinephrine.
生化和生理效应
Studies have shown that 3-(1,2,5,6-Tetrahydro-4-pyridyl)-5-n-propoxyindole has anti-inflammatory and analgesic effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
实验室实验的优点和局限性
One advantage of using 3-(1,2,5,6-Tetrahydro-4-pyridyl)-5-n-propoxyindole in lab experiments is that it is relatively easy to synthesize. It is also a selective partial agonist at the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. One limitation is that its effects in humans are not well understood, and more research is needed to determine its safety and efficacy.
未来方向
There are several future directions for research on 3-(1,2,5,6-Tetrahydro-4-pyridyl)-5-n-propoxyindole. One area of interest is its potential use in the treatment of depression, anxiety, and addiction. It may also have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to understand its mechanism of action and to determine its safety and efficacy in humans.
合成方法
The synthesis of 3-(1,2,5,6-Tetrahydro-4-pyridyl)-5-n-propoxyindole involves the reaction of 4-hydroxy-3-methoxyphenethylamine with 4-propoxyindole-3-carboxaldehyde in the presence of a reducing agent. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified using chromatography techniques.
科学研究应用
3-(1,2,5,6-Tetrahydro-4-pyridyl)-5-n-propoxyindole has been studied for its potential therapeutic effects in the treatment of various medical conditions. It has been found to have anti-inflammatory, analgesic, and neuroprotective properties. It has also been studied for its potential use in the treatment of depression, anxiety, and addiction.
属性
CAS 编号 |
134278-77-6 |
|---|---|
产品名称 |
3-(1,2,5,6-Tetrahydro-4-pyridyl)-5-n-propoxyindole |
分子式 |
C16H20N2O |
分子量 |
256.34 g/mol |
IUPAC 名称 |
5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole |
InChI |
InChI=1S/C16H20N2O/c1-2-9-19-13-3-4-16-14(10-13)15(11-18-16)12-5-7-17-8-6-12/h3-5,10-11,17-18H,2,6-9H2,1H3 |
InChI 键 |
WDIYSGXWNDSFCL-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC2=C(C=C1)NC=C2C3=CCNCC3 |
规范 SMILES |
CCCOC1=CC2=C(C=C1)NC=C2C3=CCNCC3 |
其他 CAS 编号 |
134278-77-6 |
同义词 |
3-(1,2,5,6-tetrahydro-4-pyridyl)-5-n-propoxyindole CP 96501 CP-96501 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



